(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid
Description
Properties
CAS No. |
1469-49-4 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1 |
InChI Key |
AZDKWAUSBOZMHG-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition to Form 3-Cyclohexene-1-carboxylic Acid Intermediate
- Reactants : 1,3-butadiene (diene) and acrylic acid (dienophile).
- Reaction Type : [4+2] Diels-Alder cycloaddition.
- Conditions :
- Solvents: Aromatic hydrocarbons (toluene, benzene, xylene), alcohols (ethanol, methanol), or water.
- Temperature range: Room temperature to 200 °C.
- Molar ratio of 1,3-butadiene to acrylic acid: 1:1 to 1.4:1.
- Polymerization inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone are used to prevent side polymerization.
- Outcome : Formation of 3-cyclohexene-1-carboxylic acid with yields exceeding 95%.
- Notes : The reaction is noted for its simplicity, minimal side reactions, and ease of by-product management.
Hydrogenation of 3-Cyclohexene-1-carboxylic Acid
- Catalysts : Palladium (Pd) or platinum (Pt) catalysts, e.g., 3% or 5% Pd/C.
- Conditions :
- Temperature: Room temperature to 100 °C.
- Hydrogen pressure: 10 psi to 150 psi.
- Solvents: Ethanol, methanol, water, toluene, or xylene.
- Solvent volume: 100% to 5000% relative to the volume of 3-cyclohexene-1-carboxylic acid.
- Purpose : To reduce the double bond in the cyclohexene ring if needed for further transformations.
- Yield : Up to 100% in some examples.
Introduction of Carbamoyl Group
- The carbamoyl (-CONH2) group at the 6th carbon is introduced typically via amide formation reactions from corresponding acid derivatives or by reaction of appropriate intermediates with ammonia or ammonia sources.
- One reported method involves the preparation of 1,2,3,6-tetrahydrophthalimide via:
- Mixing 1,2,3,6-tetrahydrophthalic anhydride with an ammonia source under low temperature (0-30 °C) to form an intermediate.
- Followed by dehydration ring-closure in the presence of solvent, cooling, and recrystallization to obtain the product with high purity and yield (~95% or higher).
- This method avoids high-temperature heating, reducing side reactions and by-product formation, and is environmentally friendly due to ammonia recycling.
Analytical Data and Research Results
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Diels-Alder Reaction | 1,3-butadiene + acrylic acid; solvent: toluene/benzene/xylene/ethanol/methanol/water; 25-200 °C | >95 | Use of polymerization inhibitors (TBC, hydroquinone) to prevent side reactions |
| Hydrogenation | Pd/C catalyst; 25-100 °C; H2 pressure 10-150 psi; solvent: ethanol/methanol/toluene/xylene/water | Up to 100 | Catalyst loading and solvent choice affect yield and selectivity |
| Carbamoylation (Amide formation) | Reaction of tetrahydrophthalic anhydride with ammonia source at 0-30 °C; dehydration ring closure | ~95 | Stepwise reaction avoids viscous byproducts; environmentally friendly; high purity |
Notes on Reaction Optimization and Environmental Considerations
- The stepwise approach in carbamoyl group introduction separates ring-opening and ring-closure reactions, minimizing side reactions and viscous byproduct formation.
- Low-temperature reactions and solvent-based processes facilitate easy control and better selectivity.
- Ammonia gas generated can be recycled, reducing waste and production costs.
- Use of polymerization inhibitors during Diels-Alder reactions prevents polymer formation, improving yield and purity.
- Hydrogenation conditions are mild, preventing over-reduction or degradation.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexene derivatives .
Scientific Research Applications
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.
Mechanism of Action
The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table and analysis highlight key similarities and differences between (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid and analogous cyclohexene-carboxylic acid derivatives.
Stereochemical and Conformational Differences
The (1R,6S) configuration in the target compound induces a specific chair conformation in the cyclohexene ring, stabilizing interactions with chiral environments (e.g., enzyme pockets). In contrast, the (1R,6R) diastereomer of 6-amino-3-cyclohexene-1-carboxylic acid adopts a distinct conformation, altering its binding affinity in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
